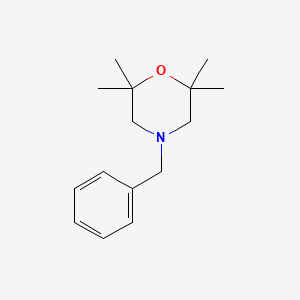

4-Benzyl-2,2,6,6-tetramethylmorpholine

Overview

Description

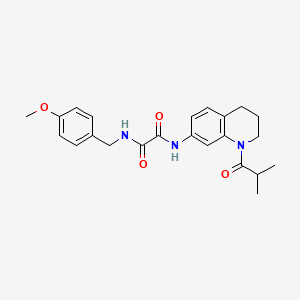

4-Benzyl-2,2,6,6-tetramethylmorpholine is a chemical compound with the molecular formula C15H23NO . It has an average mass of 233.349 Da and a monoisotopic mass of 233.177963 Da .

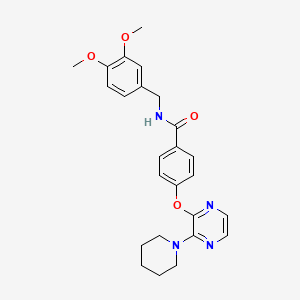

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted with four methyl groups, a benzyl group, and two additional carbon atoms .Physical and Chemical Properties Analysis

This compound has a boiling point of 85-90 °C (at 0.1 Torr pressure) and a predicted density of 0.957±0.06 g/cm3 . Its pKa value is predicted to be 6.72±0.10 .Scientific Research Applications

Structural Analysis and Stereochemistry

- Hernestam and Nilsson (1976) studied the structures of six isomers of 2,3,5,6-tetramethyl-morpholine, including 4-benzyl-2,3,5,6-tetramethylmorpholine derivatives, using proton nuclear magnetic resonance. This provided insights into the stereochemistry of the methyl groups adjacent to the amine group (Hernestam & Nilsson, 1976).

Synthesis and Oxidative Reactions

- Mercadante et al. (2013) described the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative reactions, demonstrating the compound's capabilities as a stoichiometric oxidant (Mercadante et al., 2013).

Polymer Synthesis

- Moschogianni et al. (2001) utilized tetrakis bromomethyl benzene, closely related to 4-benzyl-2,2,6,6-tetramethylmorpholine, in the synthesis of four-armed star polymers and graft copolymers, highlighting the compound's utility in polymer science (Moschogianni, Pispas, & Hadjichristidis, 2001).

Ionic Liquids and Physicochemical Properties

- Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts and studied their physicochemical properties, cytotoxicity, and biodegradability, showing their potential as biomass solvents (Pernak et al., 2011).

Electrocatalytic Methods

- Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl for oxidizing various substrates to carboxylic acids, demonstrating the compound's utility in large-scale syntheses (Rafiee et al., 2018).

Safety and Hazards

Safety data indicates that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, removing contaminated clothing, washing off with soap and plenty of water, rinsing with pure water, and not inducing vomiting . It’s also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Properties

IUPAC Name |

4-benzyl-2,2,6,6-tetramethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)11-16(12-15(3,4)17-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSXJXYWUCXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B3015663.png)

![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)

![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)